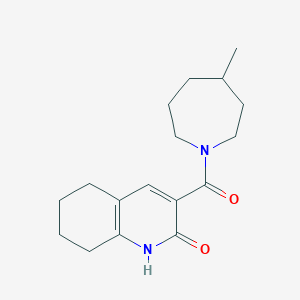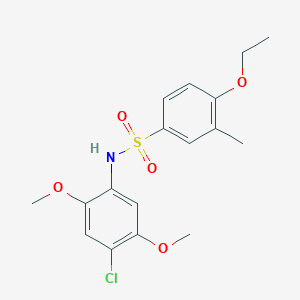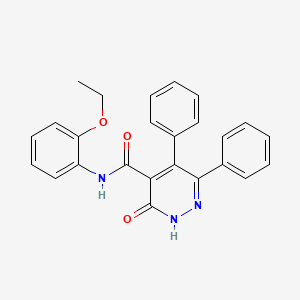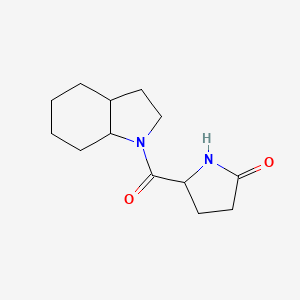![molecular formula C17H20N2O4S B7612678 Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7612678.png)
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-YL)sulfamoyl]-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a methyl group and a sulfamoyl group attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the Friedel-Crafts alkylation of the pyrrole derivative with a tetrahydronaphthalene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the tetrahydronaphthalene moiety.
Reduction: Reduced forms of the sulfamoyl group or the pyrrole ring.
Substitution: Substituted derivatives with various functional groups replacing the sulfamoyl group or hydrogen atoms on the pyrrole ring.
Scientific Research Applications
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-indole-2-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-3-carboxylate
- Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-acetate
Uniqueness
Methyl 1-methyl-4-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydronaphthalene moiety imparts distinct steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
methyl 1-methyl-4-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19-11-13(10-16(19)17(20)23-2)24(21,22)18-15-9-5-7-12-6-3-4-8-14(12)15/h3-4,6,8,10-11,15,18H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIOQDMRMALGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)S(=O)(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-prop-2-enyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7612623.png)

![(2,4-Dimethylpiperazin-1-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7612635.png)
![1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7612644.png)
![2-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]pyridine-2,5-dicarboxamide](/img/structure/B7612645.png)
![3-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7612649.png)

![2-(3-Azaspiro[5.5]undecan-3-ylmethyl)-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7612672.png)

![N-[1-(4-methoxyphenyl)cyclopentyl]acetamide](/img/structure/B7612687.png)
